Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a carbamothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and thiophosgene to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperazine derivatives .
Scientific Research Applications
Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and carbamothioyl moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Ethyl 4-[(3-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and carbamothioyl moiety enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-3-21-15(19)18-10-8-17(9-11-18)14(22)16-12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRCMXVCPRQGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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